1H-benzimidazol-2-ylcyanamide
CAS No.: 104145-05-3
Cat. No.: VC20742971
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104145-05-3 |
---|---|
Molecular Formula | C8H6N4 |
Molecular Weight | 158.16 g/mol |
IUPAC Name | 1H-benzimidazol-2-ylcyanamide |
Standard InChI | InChI=1S/C8H6N4/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-4H,(H2,10,11,12) |
Standard InChI Key | NYLIXUBOFQIMGV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)NC#N |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)NC#N |
Chemical Structure and Properties
1H-benzimidazol-2-ylcyanamide (CAS No. 55864-37-4) is a heterocyclic compound with a molecular formula of C8H6N4 and a molecular weight of 158.16 g/mol. Structurally, it features a benzimidazole ring fused with a cyanamide group (-NH-C≡N). The compound belongs to the broader class of benzimidazole derivatives, which are bicyclic compounds formed by the fusion of a benzene ring with an imidazole ring .
The chemical structure of 1H-benzimidazol-2-ylcyanamide can be represented using several standard chemical notations:
Table 1: Chemical Identifiers of 1H-benzimidazol-2-ylcyanamide
Parameter | Value |
---|---|
IUPAC Name | 1H-benzimidazol-2-ylcyanamide |
Molecular Formula | C8H6N4 |
Molecular Weight | 158.16 g/mol |
CAS Number | 55864-37-4 |
Standard InChI | InChI=1S/C8H6N4/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-4H,(H2,10,11,12) |
SMILES | C1=CC=C2C(=C1)NC(=N2)NC#N |
PubChem Compound ID | 96685 |
The benzimidazole core in this compound contributes to its aromatic character and stability. Like other benzimidazole derivatives, 1H-benzimidazol-2-ylcyanamide likely exhibits basic properties due to the presence of nitrogen atoms in the imidazole ring . The cyanamide group attached to the 2-position of the benzimidazole ring adds to the compound's chemical versatility, potentially enabling various reactions including acylation and alkylation.
Synthesis Methods
Industrial Production
Industrial production of 1H-benzimidazol-2-ylcyanamide likely employs optimized reaction conditions to maximize yield and minimize costs. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactivity
The chemical behavior of 1H-benzimidazol-2-ylcyanamide can be understood through the general reactivity patterns of benzimidazoles and cyanamides.
Acid-Base Properties
Benzimidazole compounds show amphoteric behavior, acting as both acids and bases. In its base form, benzimidazole can accept a proton:
C6H4N(NH)CH + H+ → [C6H4(NH)2CH]+
With stronger bases, benzimidazole can be deprotonated:
C6H4N(NH)CH + LiH → Li[C6H4N2CH] + H2
The cyanamide group (-NH-C≡N) in 1H-benzimidazol-2-ylcyanamide likely contributes additional reactivity, potentially acting as a nucleophile in certain chemical reactions.
Coordination Chemistry
Benzimidazole compounds can serve as ligands in coordination chemistry. The nitrogen atoms in both the benzimidazole ring and the cyanamide group of 1H-benzimidazol-2-ylcyanamide might participate in coordination with various metal ions, potentially leading to complex formation.
Biological Activities
1H-benzimidazol-2-ylcyanamide and its derivatives exhibit diverse biological activities, making them valuable candidates for pharmaceutical and agricultural applications.
Antioxidant Activity
Derivatives of 1H-benzimidazol-2-ylcyanamide have shown antioxidant properties through radical scavenging assays. This activity suggests potential applications in combating oxidative stress, which is implicated in various pathological conditions.
Other Pharmacological Effects
Related benzimidazole compounds have shown effectiveness in pain management, particularly in attenuating opioid-induced paradoxical pain. For instance, benzimidazole derivatives like N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline have demonstrated the ability to reduce tumor necrosis factor-alpha (TNF-α) expression, potentially mitigating neuroinflammatory consequences of continued morphine administration .
Table 2: Biological Activities of 1H-benzimidazol-2-ylcyanamide and Related Benzimidazole Derivatives
Biological Activity | Description | Potential Mechanisms |
---|---|---|
Anticancer | Antiproliferative activity against cancer cell lines | May involve inhibition of cell division pathways or induction of apoptosis |
Antioxidant | Free radical scavenging properties | Neutralization of reactive oxygen species |
Anthelmintic | Activity against parasitic worms | Possible inhibition of tubulin polymerization |
Anti-inflammatory | Reduction of inflammatory mediators | Potential inhibition of TNF-α expression |
Applications
1H-benzimidazol-2-ylcyanamide finds applications across multiple scientific and industrial domains due to its unique structural and chemical properties.
Medicinal Chemistry Applications
In medicinal chemistry, 1H-benzimidazol-2-ylcyanamide serves as a valuable scaffold for drug development. The compound's core structure allows for various modifications to enhance pharmacological activities or improve pharmacokinetic properties. Potential therapeutic applications include:
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Development of anticancer agents targeting specific cell proliferation pathways
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Creation of antioxidant compounds for treating oxidative stress-related conditions
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Design of anti-inflammatory drugs with novel mechanisms of action
Agricultural Applications
Benzimidazole derivatives, including compounds similar to 1H-benzimidazol-2-ylcyanamide, are used as fungicides and herbicides. Their structural features make them suitable for controlling plant diseases and enhancing crop yields. The compound's potential anthelmintic properties may also be valuable in agricultural pest management.
Material Science Applications
In material science, 1H-benzimidazol-2-ylcyanamide serves as a building block for synthesizing functional materials. Its ability to form coordination complexes has led to the development of novel materials with applications in:
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Catalysis for chemical synthesis processes
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Sensor technology for detecting various analytes
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Advanced materials with specialized electronic or optical properties
Table 3: Applications of 1H-benzimidazol-2-ylcyanamide
Field | Applications | Benefits |
---|---|---|
Medicinal Chemistry | Drug development for cancer, inflammation, oxidative stress | Novel therapeutic options with potentially improved efficacy or reduced side effects |
Agricultural Science | Fungicides, herbicides, anthelmintic agents | Enhanced crop protection and improved agricultural yields |
Material Science | Catalysts, sensors, functional materials | Advanced materials with specialized properties for industrial and technological applications |
Structure-Activity Relationships
Understanding the relationship between the structural features of 1H-benzimidazol-2-ylcyanamide and its biological activities is crucial for rational drug design and optimization.
Key Structural Features
The benzimidazole core provides a stable scaffold that can interact with various biological targets. The cyanamide group at the 2-position introduces additional hydrogen bonding capabilities and may contribute to specific target interactions. Structural modifications of either the benzimidazole ring or the cyanamide group can significantly alter the compound's biological profile.
Related Derivatives
Several related benzimidazole derivatives have been studied for their biological activities. For example, N-(1H-benzimidazol-2-yl)-2-methoxybenzamide represents another 2-substituted benzimidazole with potential pharmacological applications . The comparison of various derivatives helps establish structure-activity relationships and guides further optimization efforts.
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